molecular formula C18H14NaO3PS B1343476 Sodium 3-(diphenylphosphino)benzenesulfonate CAS No. 63995-75-5

Sodium 3-(diphenylphosphino)benzenesulfonate

Cat. No. B1343476
CAS RN: 63995-75-5
M. Wt: 364.3 g/mol
InChI Key: NTUROZDXWLPVHB-UHFFFAOYSA-M
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Description

Sodium 3-(diphenylphosphino)benzenesulfonate is a compound that has been studied for its potential applications in various chemical reactions and processes. While the provided papers do not directly discuss this compound, they do provide insights into related sulfonate compounds and their chemical behavior, which can be informative for understanding the properties and reactivity of sodium 3-(diphenylphosphino)benzenesulfonate.

Synthesis Analysis

The synthesis of related sulfonate compounds often involves multi-step reactions, including radical strategies, as seen in the generation of 3-(methylsulfonyl)benzo[b]thiophenes from methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite . The process involves photocatalysis under visible light irradiation, indicating that similar conditions might be applicable for synthesizing sodium 3-(diphenylphosphino)benzenesulfonate. Additionally, the synthesis of sodium p-n-dodecylbenzenesulfonate-[phenyl-U-14C] involves Friedel-Crafts acylation, reduction, and sulfonation steps , which could be relevant to the synthesis of sodium 3-(diphenylphosphino)benzenesulfonate.

Molecular Structure Analysis

The molecular structure of sulfonate compounds can be complex, and their properties can be influenced by the presence of different functional groups. For example, the para-sulfonated ligand in ruthenium(II) complexes with potassium (4-diphenylphosphino)benzenesulfonate has a Tolman cone angle slightly smaller than that of PPh3, which affects its reactivity . This suggests that the molecular structure of sodium 3-(diphenylphosphino)benzenesulfonate would also have unique characteristics influencing its chemical behavior.

Chemical Reactions Analysis

Sulfonate compounds are known to participate in a variety of chemical reactions. The ruthenium(II) complexes with (4-diphenylphosphino)benzenesulfonate are used in catalyzing the hydrogenation of trans-cinnamaldehyde, with the reaction being pH-dependent . This indicates that sodium 3-(diphenylphosphino)benzenesulfonate could also be involved in similar catalytic processes, with its reactivity potentially influenced by pH and other environmental factors.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonate compounds can be correlated with their molecular descriptors. For instance, a quantitative structure-property relationship (QSPR) model has been developed for the critical micelle concentration (cmc) of sodium alkyl benzenesulfonates, which is based on topological and quantum chemical descriptors . This suggests that the cmc and other properties of sodium 3-(diphenylphosphino)benzenesulfonate could potentially be predicted using similar models. Additionally, the introduction of different substituents, such as a trifluoromethyl group, can affect the solubility and reactivity of sulfonate compounds , which could be relevant for modifying the properties of sodium 3-(diphenylphosphino)benzenesulfonate for specific applications.

Scientific Research Applications

  • High-Pressure Studies and Host-Guest Interactions : Research conducted by Abou-Hamdan et al. (2000) focuses on the inclusion mechanisms of α-cyclodextrins with various diphenyl azo dyes, including sodium 4-(4-diethylaminophenylazo)benzenesulfonate. This study provides insights into the thermodynamics and kinetics of host-guest interactions under high-pressure conditions, contributing to our understanding of inclusion phenomena in chemistry (Abou-Hamdan et al., 2000).

  • Cation-Exchanging Organic Cathode for Sodium Batteries : Shen et al. (2014) explored the use of poly(diphenylaminesulfonic acid sodium) as an organic Na-host cathode in sodium-ion batteries. This research is significant for energy storage applications, demonstrating the potential of sodium-based compounds in battery technology (Shen et al., 2014).

  • Granulation of Sodium Carbonate with Dodecyl-Benzenesulfonic Acid : The work by Schöngut, Smrčka, and Štěpánek (2013) investigates the granulation process of sodium carbonate with dodecyl-benzenesulfonic acid. This study is crucial for understanding the production of surfactants used in cleaning products, highlighting the role of reaction kinetics in the properties of formed granules (Schöngut, Smrčka, & Štěpánek, 2013).

  • Surface Activity and Micelle Formation : Research by Kozlecki, Sokolowski, and Wilk (1997) examines the adsorption phenomena and micellization of sodium 4-((4‘-alkylphenyl)azo)benzenesulfonates. This study contributes to our understanding of surfactant behavior in aqueous solutions, including the impact of the azobenzene moiety on surfactant solubility and hydrophobic character (Kozlecki, Sokolowski, & Wilk, 1997).

  • Catalytic Carbonylation of Ethylene : Chepaikin et al. (1994) discussed the use of m-(Diphenylphosphino)benzenesulfonic acid or its sodium salt as ligands in catalytic systems for synthesizing propionic acid and polyketones. This research is significant for chemical synthesis, particularly in the context of catalytic reactions involving palladium complexes (Chepaikin et al., 1994).

  • Photolabile Detergent Synthesis for Protein Isolation : Epstein et al. (1982) synthesized a photodegradable detergent, sodium 4-(3,3-dimethyl-1-oxotridecyl)benzenesulfonate, useful in protein isolation and characterization. This detergent is crucial for studying the molecular weight and subunit composition of proteins (Epstein et al., 1982).

Safety And Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement associated with the compound is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

sodium;3-diphenylphosphanylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-7-12-17(14-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-14H,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUROZDXWLPVHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14NaO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-(diphenylphosphino)benzenesulfonate

CAS RN

63995-75-5
Record name Sodium 3-(diphenylphosphino)benzenesulfonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 300-ml three-necked flask equipped with a thermometer, stirrer, dropping funnel and nitrogen inlet and outlet lines was charged with 110 g (1.12 moles) of concentrated sulfuric acid and 60 g (0.23 mole) of triphenylphosphine, and the air in the flask was replaced with nitrogen. To the contents with stirring 220 g of fuming sulfuric acid (content of sulfur trioxide: 25% by weight; moles of sulfur trioxide: 0.69 mole) was added dropwise over 1 hour, while the inside temperature was maintained at 25° C. After completion of the dropping, stirring was continued for 12 hours at an inside temperature of 25° C. The reaction mixture obtained was added dropwise onto 1.8 kg of ice water under an atmosphere of nitrogen and hydrolyzed and diluted. To the obtained aqueous solution, 1.5 liters of 4-methyl-2-pentanone was added at a room temperature and sufficiently mixed. After the mixture had been allowed to stand still, the 4-methyl-2-pentanone layer was separated. To the 4-methyl-2-pentanone layer thus obtained, 120 ml of a 5% by weight aqueous sodium hydroxide solution was added dropwise under an atmosphere of nitrogen, while the inside temperature was maintained at 25° C., to neutralize it. The aqueous layer was taken out from the reaction mixture, washed with 100 ml of 4-methyl-2-pentanone and again taken out by separation. The layer was condensed at 80° C. to a volume of 80 ml and then allowed to cool, to precipitate crystals. The crystals precipitated were separated by filtration and vacuum-dried at 60° C., 0.67 kPa (5 mmHg) for 2 hours, to yield 35 g of a white crystalline sodium 3-(diphenylphosphino)benzenesulfonate dihydrate.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.8 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Shawcross - J. CHEM. soc. DALTON TRANS, 1995 - Citeseer
Reaction of the seven-co-ordinate complex [WI,(CO),(NCMe),] with two equivalents of 4-H0, CC, H4N in methanol at room temperature gave the bis (pyridine-4-carboxylic acid) complex […
Number of citations: 0 citeseerx.ist.psu.edu
N Liu, C Liu, Z Jin - Green chemistry, 2012 - pubs.rsc.org
Three water-soluble imidazolium salts bearing poly(ethylene glycol) moieties directly attached to an N-atom of imidazole have been synthesized via a simple synthetic method, which …
Number of citations: 99 pubs.rsc.org
U Laska, CG Frost, PK Plucinski, GJ Price - Catalysis letters, 2008 - Springer
New efficient rhodium catalysts supported on superparamagnetic iron oxide nanoparticles (NPs) have been prepared using a novel method involving sulfonated triphenylphosphine …
Number of citations: 46 link.springer.com
M Al-Jahdali, PK Baker, AJ Lavery, MM Meehan… - Journal of Molecular …, 2000 - Elsevier
The seven-coordinate halocarbonyl complexes, [MXY(CO) 3 (NCMe) 2 ] (M=Mo or W; X, Y=halide) and their derivatives have been investigated in several types of homogeneous …
Number of citations: 26 www.sciencedirect.com
U Laska, CG Frost, GJ Price, PK Plucinski - Journal of Catalysis, 2009 - Elsevier
A series of novel palladium-based catalysts supported on magnetic nanoparticles with diameters of 7–17nm have been prepared and evaluated in C–C coupling, hydrogenation and …
Number of citations: 128 www.sciencedirect.com
T Thorpe - 2002 - search.proquest.com
Techniques for the immobilisation or'heterogenisation'of homogeneous catalysts are currently of great interest. This is a consequence of the ever increasing demand for efficient and …
Number of citations: 3 search.proquest.com
CJ DOONAN, NR CHAMPNESS - Reactivity in Confined Spaces, 2021 - books.google.com
Metal–organic frameworks (MOFs) represent one of the most topical fields in modern chemistry with novel directions emerging on a regular basis. Since the inception of the field, it has …
Number of citations: 0 sc.panda985.com
L Fang, L Xiao, YW Jun, Y Onishi, ET Kool - Nature Chemistry, 2023 - nature.com
The presence of a hydroxyl group at the 2′-position in its ribose makes RNA susceptible to hydrolysis. Stabilization of RNAs for storage, transport and biological application thus …
Number of citations: 2 www.nature.com
SL Griffin, GRF Orton, RJ Young… - … in Confined Spaces, 2021 - books.google.com
Metal–organic frameworks (MOFs) represent one of the most topical fields in modern chemistry with novel directions emerging on a regular basis. Since the inception of the field, it has …
Number of citations: 7 sc.panda985.com
W Zhao - 2023 - books.google.com
This fully updated second edition reflects the significant changes in process chemistry since the first edition and includes more common process issues such as safety, cost, robustness, …
Number of citations: 11 sc.panda985.com

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